molecular formula C7H10N2O2 B14608791 Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide CAS No. 58530-73-7

Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide

Cat. No.: B14608791
CAS No.: 58530-73-7
M. Wt: 154.17 g/mol
InChI Key: RKROEUQWSQHEIC-UHFFFAOYSA-N
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Description

Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C7H10N2O2. It is a derivative of pyrimidine, which is an aromatic, heterocyclic compound similar to pyridine. Pyrimidine derivatives are known for their wide occurrence in nature and their significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives often involves multicomponent reactions and condensation processes. For Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide, one common synthetic route includes the condensation of ethyl acetoacetate with amidines under catalytic conditions. This reaction typically requires a base such as ammonium acetate and can be facilitated by various catalysts like ZnCl2 .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to produce the desired compounds in high yields .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce reduced pyrimidine derivatives .

Scientific Research Applications

Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in various biological processes, including enzyme inhibition and DNA interaction.

    Medicine: Investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and enhances the bio-synthesis of PGI2. Additionally, it decreases pulmonary hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide is unique due to its specific substitution pattern and the presence of an ethoxy group at position 4 and a methyl group at position 6. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

58530-73-7

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-ethoxy-6-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C7H10N2O2/c1-3-11-7-4-6(2)9(10)5-8-7/h4-5H,3H2,1-2H3

InChI Key

RKROEUQWSQHEIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=[N+](C(=C1)C)[O-]

Origin of Product

United States

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